![molecular formula C22H30N6O3 B5519124 N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5519124.png)
N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is 426.23793884 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Compounds structurally related to the query compound, including benzodifuranyl, triazines, and thiazolopyrimidines, have been investigated for their potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase-1/2 and demonstrated analgesic and anti-inflammatory activities in studies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction with Receptors
The molecular interaction of compounds similar to the query, specifically antagonists with the CB1 cannabinoid receptor, has been examined. Conformational analysis and pharmacophore models for these compounds suggest significant interactions with receptors, impacting their pharmacological properties (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis of Polyamides
Compounds containing structural elements of the query compound have been used in the synthesis of polyamides. These polyamides, derived from theophylline, thymine, uracil, and adenine, are of interest in materials science for their unique properties (Hattori & Kinoshita, 1979) (Hattori & Kinoshita, 1979).
Cancer Research
Related compounds have been studied for their potential in cancer treatment. For example, a compound structurally similar to the query showed the ability to induce apoptosis in cancer cells and demonstrated potential as a cancer therapeutic (Lee et al., 2013).
Antimicrobial and Anti-Proliferative Activities
Derivatives of the query compound, including oxadiazole N-Mannich bases, have been synthesized and tested for antimicrobial and anti-proliferative activities. These compounds showed promising results against various bacterial strains and human cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Antidepressant and Nootropic Agents
Compounds with structural similarities to the query compound have been investigated for their antidepressant and nootropic (cognitive enhancing) activities. These studies explored the potential of these compounds in treating central nervous system disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antioxidant Properties
Analogues of the query compound have been studied for their antioxidant properties. These studies focus on developing multifunctional antioxidants for the treatment of age-related diseases (Jin, Randazzo, Zhang, & Kador, 2010).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-30-18-14-17(15-19(16-18)31-2)24-22(29)28-12-10-26(11-13-28)20-6-7-23-21(25-20)27-8-4-3-5-9-27/h6-7,14-16H,3-5,8-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDGXWPSBNKMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.